molecular formula C20H22N2O3 B1665673 Akagerinelactone CAS No. 75667-85-5

Akagerinelactone

Cat. No. B1665673
CAS RN: 75667-85-5
M. Wt: 338.4 g/mol
InChI Key: AQBARWNUNIQGJG-UUWFMWQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Akagerinelactone is a biochemical.

Scientific Research Applications

Translational Research and Nursing Science

Translational research, as defined by Dr. Francis S. Collins, the Director of the National Institutes of Health, emphasizes the application of basic scientific findings to clinical practice, a concept that aligns well with the study of substances like Akagerinelactone. This type of research is crucial for bridging the gap between laboratory discoveries and practical healthcare applications, enhancing our understanding and treatment of various health conditions. It is a field where the benefits and applications of compounds such as Akagerinelactone can be explored and applied in clinical settings (Grady, 2010).

Spironolactone in Heart Failure Treatment

While not directly related to Akagerinelactone, research into spironolactone, a medication often used in heart failure treatment, offers insights into the potential applications of similar compounds. Spironolactone's ability to improve endothelial function and suppress vascular angiotensin I/angiotensin II conversion in patients with chronic heart failure highlights the significant therapeutic potential of related compounds (Farquharson & Struthers, 2000). This suggests that understanding the pharmacodynamics and pharmacokinetics of similar substances, like Akagerinelactone, could lead to new therapeutic approaches in cardiovascular diseases.

Ethical Considerations in Fish Research

In the realm of biological research, studies involving compounds like Akagerinelactone often include animal models. Ethical considerations are paramount in such research, as seen in studies involving fish. The emphasis on refining methods to improve the welfare of animals in scientific studies is applicable to research involving any compound, including Akagerinelactone. This approach ensures the ethical treatment of animals while maintaining scientific rigor, which is crucial for the advancement of medical science (Sloman et al., 2019).

Single-Cell Bioluminescence Imaging in Animal Models

Advanced research techniques, such as single-cell bioluminescence imaging, offer a window into the potential applications of Akagerinelactone at a cellular level. These techniques allow researchers to observe the effects of compounds like Akagerinelactone in real-time within living organisms, providing invaluable insights into their mechanisms of action and potential therapeutic benefits (Iwano et al., 2018).

properties

CAS RN

75667-85-5

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]-2H-furan-5-one

InChI

InChI=1S/C20H22N2O3/c1-21-8-6-15-14-4-2-3-5-16(14)22-18(23)11-12(10-17(21)19(15)22)13-7-9-25-20(13)24/h2-5,7,12,17-18,23H,6,8-11H2,1H3/t12-,17+,18+/m1/s1

InChI Key

AQBARWNUNIQGJG-UUWFMWQGSA-N

Isomeric SMILES

CN1CCC2=C3[C@@H]1C[C@H](C[C@@H](N3C4=CC=CC=C24)O)C5=CCOC5=O

SMILES

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O

Canonical SMILES

CN1CCC2=C3C1CC(CC(N3C4=CC=CC=C24)O)C5=CCOC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Akagerinelactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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